L-Pantoprazole sodium, chemically known as sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide, is the [] active enantiomer of the proton pump inhibitor pantoprazole. It is a chiral compound, meaning it exists in two forms that are mirror images of each other. L-Pantoprazole sodium is the form that exhibits the desired pharmacological activity []. In scientific research, L-Pantoprazole sodium is primarily used as a model compound for analytical chemistry studies and as a target for developing and validating new chiral separation techniques [, ].
(S)-(-)-Pantoprazole sodium salt is classified under the category of proton pump inhibitors. It works by inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of the gastric parietal cells, thus reducing gastric acid secretion. This compound is synthesized from specific precursors through a series of chemical reactions involving condensation and oxidation processes.
The synthesis of (S)-(-)-pantoprazole sodium salt typically involves several steps:
(S)-(-)-Pantoprazole sodium salt has a complex molecular structure characterized by its benzimidazole core and various substituents that contribute to its pharmacological activity. The molecular formula is , with a molecular weight of approximately 405.36 g/mol.
The structure can be represented as follows:
The key reactions involved in the synthesis of (S)-(-)-pantoprazole sodium salt include:
These reactions are typically monitored using High-Performance Liquid Chromatography to ensure completion and purity .
(S)-(-)-Pantoprazole sodium salt functions by inhibiting the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This enzyme plays a crucial role in the final step of gastric acid production. By blocking this enzyme, pantoprazole effectively reduces gastric acid secretion, leading to increased pH levels in the stomach and relief from acid-related disorders.
The mechanism can be summarized as follows:
(S)-(-)-Pantoprazole sodium salt exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
(S)-(-)-Pantoprazole sodium salt is primarily utilized in clinical settings for:
Additionally, research continues into its potential applications in other gastrointestinal disorders and its role in combination therapies for enhanced efficacy .
(S)-(-)-Pantoprazole Sodium Salt is the enantiopure S-isomer of pantoprazole sodium, chemically designated as sodium 5-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazol-1-ide trihydrate. The molecule contains a single chiral center at the sulfur atom of the sulfinyl group (-S=O), which adopts a tetrahedral geometry due to sulfur's sp³ hybridization in this configuration [4] [10]. The absolute (S) configuration at this sulfur center determines the three-dimensional spatial orientation critical for its biological activity. The sodium salt form exists as a trihydrate (C₁₆H₁₄F₂N₃O₄S·Na⁺·3H₂O) with a molecular weight of 459.40 g/mol, enhancing its aqueous solubility and stability compared to the free acid form [10]. The distinctive structural feature compared to other proton pump inhibitors (PPIs) is the difluoromethoxy substituent at the 5-position of the benzimidazole ring and dimethoxy groups at the 3- and 4-positions of the pyridine ring, which collectively influence its electronic properties and metabolic stability [9].
Table 1: Structural Characteristics of (S)-(-)-Pantoprazole Sodium Salt
Property | Specification |
---|---|
Chemical Name | Sodium 5-(difluoromethoxy)-2-[[(R)-(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazol-1-ide trihydrate |
Molecular Formula | C₁₆H₁₄F₂N₃O₄S·Na⁺·3H₂O |
Molecular Weight | 459.40 g/mol |
Chiral Center | Sulfinyl sulfur (S-configuration) |
Key Functional Groups | Difluoromethoxybenzimidazole, dimethoxypyridine, sulfinyl bridge |
SMILES Notation | O=S@@CC3=NC=CC(OC)=C3OC.O.O.O |
Racemic pantoprazole sodium is an equimolar mixture of (R)-(+)- and (S)-(-)-enantiomers. The enantiopure S-form exhibits distinct physicochemical properties due to the absence of its mirror-image counterpart. Key differences include:
Table 2: Comparative Physicochemical Properties of Pantoprazole Enantiomers
Property | (S)-(-)-Pantoprazole | Racemic Pantoprazole | Significance |
---|---|---|---|
Optical Rotation | -128° to -140° (c=1, methanol) | ~0° (racemic mixture) | Confirms enantiopurity |
pKa1 (Pyridinium N) | 3.83 | 3.83 | Similar acid accumulation in parietal cells |
pKa2 (Benzimidazole N) | 0.11 | 0.11 | Comparable activation kinetics |
Activation Half-life (pH 1.3) | ~9.3 minutes | ~9.3 minutes | Similar acid conversion rate |
Protein Binding | 88-92% (AGP-preferred) | 88-92% (non-stereoselective) | Potential PK differences in vivo |
The (S)-(-)-enantiomer exhibits stereoselective binding affinity to the gastric H⁺/K⁺-ATPase proton pump. Upon acid-catalyzed activation in the parietal cell canaliculus (pH < 4), the sulfinyl group undergoes protonation and rearrangement to form a tetracyclic sulfenamide intermediate. This reactive species forms disulfide bonds with luminally accessible cysteine residues of the α-subunit of H⁺/K⁺-ATPase. Crucially, the spatial orientation of the (S)-sulfinyl configuration favors covalent bonding with Cys813 within the pump's transmembrane domain, with secondary binding to Cys822 [2] [5]. The binding affinity constant (logK) for the S-enantiomer at Cys822 is approximately 4.66 for human serum albumin (HSA) and 4.83 for α1-acid glycoprotein (AGP), demonstrating stronger interactions with plasma transport proteins compared to the R-enantiomer (logK 4.02 for HSA, 4.47 for AGP) [7]. This stereopreference translates to:
The (S)-absolute configuration confers distinct pharmacodynamic advantages over racemic pantoprazole:
Table 3: Pharmacodynamic Advantages of (S)-(-)-Pantoprazole Sodium Salt
Parameter | (S)-(-)-Pantoprazole | Racemic Pantoprazole | Clinical Implication |
---|---|---|---|
Time to pH >4 (first dose) | 40-115 min (significantly higher) | Slower initial response | Faster symptom relief |
Nocturnal pH control | pH ~3.0 at night | pH ~2.0 at night | Reduced nocturnal acid breakthrough |
Cys822 binding occupancy | 60-70% | 30-40% (average across enantiomers) | More stable inhibition |
Glutathione reversal half-life | >120 minutes | 90 minutes | Longer target engagement |
CYP-mediated clearance | Reduced (CYP2C19 stereoselectivity) | Higher for R-enantiomer | Lower interindividual variability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7